4-吡啶乙醛

描述

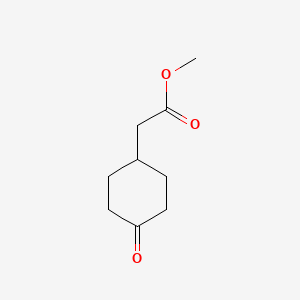

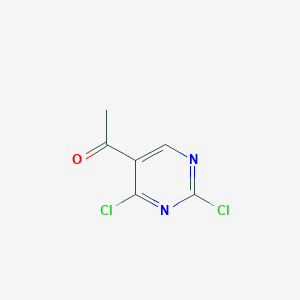

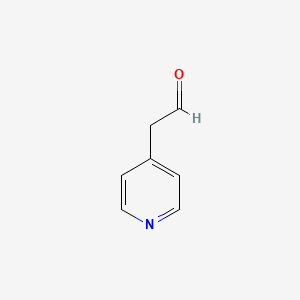

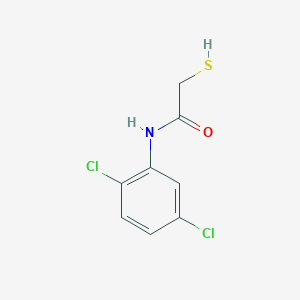

2-(Pyridin-4-yl)acetaldehyde is a compound that features both a pyridine ring and an aldehyde functional group. The presence of these two functional groups allows it to participate in various chemical reactions and makes it a valuable intermediate in organic synthesis. The compound is known to form through an n→π* interaction and a C-H···O contact, which can influence its reactivity and physical properties .

Synthesis Analysis

The synthesis of compounds related to 2-(Pyridin-4-yl)acetaldehyde can be achieved through several methods. One approach involves the domino reactions of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, which can yield functionalized 2-aminohydropyridines and 2-pyridinones . Another method includes the metal- and base-free synthesis of imidazo[1,2-a]pyridines through elemental sulfur-initiated oxidative annulation of 2-aminopyridines and aldehydes . Additionally, the palladium-catalyzed reaction of 2-pyridinyl esters with hydrosilanes has been described as a new synthesis route for aldehydes, which may be applicable to the synthesis of 2-(Pyridin-4-yl)acetaldehyde .

Molecular Structure Analysis

The molecular structure of 2-(Pyridin-4-yl)acetaldehyde is characterized by the interaction between the lone pair of electrons on the nitrogen atom of the pyridine ring and the π* orbital of the aldehyde group. This n→π* interaction, along with a C-H···O contact, has been shown to influence the internal rotation of the acetaldehyde methyl group, leading to a phase-locked intermolecular oscillation .

Chemical Reactions Analysis

2-(Pyridin-4-yl)acetaldehyde can undergo various chemical reactions due to its aldehyde group. For instance, it can participate in condensation reactions with amines, as demonstrated by the formation of pyrido[1,2-a]pyrido[1',2':3,4]imidazo[2,1-c]pyrazi-5,8-di-inium salts from pyridine-2-carbaldehyde and aminoacetaldehyde dimethyl acetal . The compound can also be involved in the Chichibabin reaction for the synthesis of pyridine bases, as indicated by the gas phase synthesis of pyridine bases from acetaldehyde, formaldehyde, and ammonia .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Pyridin-4-yl)acetaldehyde are influenced by its molecular structure. The n→π* interaction and the C-H···O contact can affect the compound's boiling point, solubility, and reactivity. The internal rotation barrier of the acetaldehyde methyl group is reduced due to the energy extracted through the n→π* interaction . Additionally, the compound's reactivity towards nucleophiles and electrophiles is modulated by the presence of the aldehyde group, which can be further explored in various organic transformations .

科学研究应用

新型杂环化合物的合成

该化合物已被用于合成具有潜在生物活性的新型杂环化合物 . 设计、合成了一系列新型的2-(吡啶-2-基)嘧啶衍生物,并对其生物活性进行了评价 .

抗纤维化活性

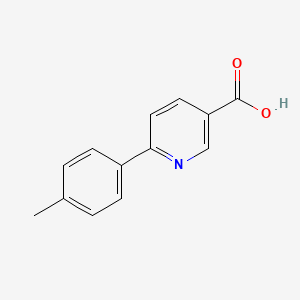

合成的2-(吡啶-2-基)嘧啶衍生物已显示出显著的抗纤维化活性 . 特别是,化合物乙基6-(5-(对甲苯基氨基甲酰基)嘧啶-2-基)烟酸酯(12m)和乙基6-(5-((3,4-二氟苯基)氨基甲酰基)嘧啶-2-基)烟酸酯(12q)表现出最佳活性,其IC50值分别为45.69 μM和45.81 μM .

抑制胶原蛋白表达

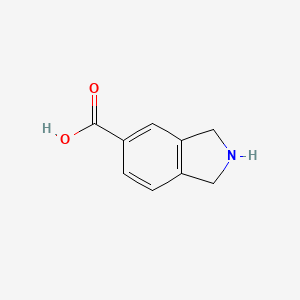

化合物12m和12q有效抑制了胶原蛋白的表达,以及体外细胞培养基中羟脯氨酸的含量 . 这表明这些化合物可能被开发为新型抗纤维化药物 .

发光金属有机框架

该化合物已被用于合成高发光纠缠金属有机框架 . 无溶剂产品表现出强烈的蓝绿色发射,具有99%的优异荧光量子产率 .

农药检测

发光金属有机框架提供了一种简便且可逆的方法,可以灵敏、定量地检测2,6-二氯-4-硝基苯胺的痕量农药 .

工程控制

安全和危害

The safety data sheet for 2-(Pyridin-4-YL)acetaldehyde indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust and contact with skin and eyes, and to use personal protective equipment when handling this compound .

未来方向

The future directions for 2-(Pyridin-4-YL)acetaldehyde could involve further exploration of its potential uses in medicinal chemistry, given the interest in pyridine and pyrrolidine derivatives in drug discovery . More research is also needed to fully understand its synthesis, chemical reactions, and mechanism of action.

作用机制

Target of Action

Similar compounds have been found to inhibit enzymes such as collagen prolyl-4-hydroxylase , which plays a crucial role in collagen biosynthesis.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-(Pyridin-4-YL)acetaldehyde . For instance, its stability could be affected by exposure to light or high temperatures, and its efficacy could be influenced by the presence of other molecules that compete for the same targets.

属性

IUPAC Name |

2-pyridin-4-ylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c9-6-3-7-1-4-8-5-2-7/h1-2,4-6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTCLKFBAGFZRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate](/img/structure/B1320812.png)